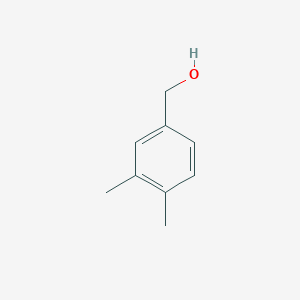

3,4-Dimethylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGZCXPDJKKZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219954 | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-10-5 | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6966-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6966-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26FBZ2PXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethylbenzyl alcohol (CAS No. 6966-10-5). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectral data for its characterization. Additionally, potential, though not fully elucidated, biological activities are discussed.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₁₂O.[1] Structurally, it is a benzyl alcohol molecule substituted with two methyl groups at the 3 and 4 positions of the benzene ring.[1] This compound serves as a versatile intermediate in organic synthesis and has applications in the fragrance industry.[2][3] Emerging research suggests potential biological activities, including the inhibition of certain neurotransmitters, making it a molecule of interest for further investigation in medicinal chemistry and pharmacology.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1][4] |

| Appearance | White to pale brown solid (crystals or powder) | [4] |

| Melting Point | 62-65 °C | [4] |

| Boiling Point | 218-221 °C | [4] |

| Density | 1.002 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | |

| Flash Point | Not applicable | [4] |

| CAS Number | 6966-10-5 | [1][4] |

| InChI Key | OKGZCXPDJKKZAP-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common reactions of this compound. These protocols are based on established organic chemistry techniques and procedures reported for analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 3,4-dimethylbenzaldehyde using sodium borohydride.

3.1.1. Reduction of 3,4-Dimethylbenzaldehyde

-

Materials:

-

3,4-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[7][8]

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

-

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.[9]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with a small amount of cold solvent.[10]

-

Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

-

Determine the melting point of the purified product to assess its purity.[9]

-

Oxidation to 3,4-Dimethylbenzaldehyde

This compound can be oxidized back to the corresponding aldehyde using various oxidizing agents. A mild and selective method involves the use of manganese dioxide (MnO₂).

-

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Celite® or other filter aid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) and activated MnO₂ (5-10 equivalents by weight) in dichloromethane or chloroform.

-

Stir the mixture vigorously at room temperature or under reflux. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.

-

Wash the filter cake thoroughly with the solvent.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethylbenzaldehyde.

-

Spectral Data for Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Expected signals include those for the two methyl groups, the benzylic CH₂ group, the hydroxyl proton, and the aromatic protons. | [1] |

| ¹³C NMR | Expected signals for the nine distinct carbon atoms, including two methyl carbons, one benzylic carbon, and six aromatic carbons. | [1] |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring are also expected. | [1][11] |

| Mass Spec. | The molecular ion peak (M⁺) at m/z = 136 is expected. | [1][12] |

Logical and Signaling Pathways

While the biological role of this compound is not extensively studied, some preliminary research suggests potential interactions with neurotransmitter systems.

Synthetic Pathway

The synthesis of this compound is a straightforward process that can be achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The reduction of the aldehyde is often preferred in a laboratory setting due to the milder conditions required.

Hypothetical Signaling Pathway

Preliminary research suggests that this compound may act as an inhibitor of serotonin and nitrous oxide.[2] The precise mechanism of this inhibition has not been elucidated. The following diagram illustrates a hypothetical interaction where this compound could potentially interfere with neurotransmitter signaling. It is crucial to note that this pathway is speculative and requires experimental validation.

Safety and Handling

This compound is considered to be an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and further chemical transformations. While its biological activities are still under investigation, the preliminary findings suggest that it may be a useful tool for probing neurological pathways. This technical guide serves as a comprehensive starting point for researchers and professionals working with this versatile molecule.

References

- 1. This compound | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6966-10-5 [smolecule.com]

- 3. 3,4-dimethyl benzyl alcohol, 6966-10-5 [thegoodscentscompany.com]

- 4. 3,4-ジメチルベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. youtube.com [youtube.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | CAS#:6966-10-5 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3,4-Dimethylbenzyl alcohol, a key organic intermediate. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a visualization of a relevant metabolic pathway.

Core Physicochemical Data

This compound, also known as (3,4-dimethylphenyl)methanol, is a substituted aromatic alcohol. Its core quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₂O | [1][2] |

| CAS Number | 6966-10-5 | [1][2][3] |

| Melting Point | 62-65 °C | [4] |

| Boiling Point | 218-221 °C (at 760 mm Hg) | [4] |

| Vapor Pressure | 0.069 mmHg at 25 °C (estimated) | |

| Water Solubility | 3939 mg/L at 25 °C (estimated) | |

| logP (Octanol/Water) | 2.049 (estimated) | |

| Appearance | Needles (from petrol or EtOH) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of substituted benzyl alcohols and their subsequent reactions are crucial for their application in research and development. Below are representative protocols.

Synthesis of Substituted Benzyl Alcohols via Hydrolysis

A common route to substituted benzyl alcohols, such as the analogous 2,3-dimethylbenzyl alcohol, involves the hydrolysis of the corresponding acetate. This two-step procedure is adaptable for the synthesis of this compound from the appropriate starting materials.

Step A: Preparation of the Benzyl Acetate Intermediate

-

A mixture of the appropriate quaternary ammonium bromide (e.g., 2,3-dimethylbenzylethyldimethylammonium bromide, 0.15 mole), fused sodium acetate (0.3 mole), and 100 ml of glacial acetic acid is prepared in a suitable flask.[6]

-

The mixture is boiled under reflux for 24 hours.[6]

-

After cooling, the reaction mixture is transferred to a beaker and diluted with 250 ml of water.[6]

-

The acid is partially neutralized by the addition of solid sodium bicarbonate (84 g).[6]

-

The product is extracted with three 75-ml portions of ether.[6]

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution until all acetic acid is removed.[6]

Step B: Hydrolysis to this compound

-

A solution of the benzyl acetate (0.1 mole) in 50 ml of methanol is placed in a 250-ml round-bottomed flask fitted with a reflux condenser.[6]

-

A solution of sodium hydroxide (5 g, 0.12 mole) in 50 ml of water is added.[6]

-

The mixture is boiled under reflux for 2 hours.[6]

-

After cooling, the mixture is diluted with 50 ml of water and extracted with three 75-ml portions of ether.[6]

-

The combined ether solutions are washed with 50 ml of water and 50 ml of saturated sodium chloride solution, then dried over anhydrous sodium sulfate.[6]

-

The solvent is removed by distillation, and the residue is purified by crystallization from a suitable solvent like petroleum ether to yield the final alcohol product.[6]

Oxidation of this compound to 3,4-Dimethylbenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound can be efficiently oxidized to the corresponding aldehyde, a valuable intermediate.

Protocol using Manganese Dioxide (MnO₂)

This method is widely used for the oxidation of benzylic alcohols due to its mild conditions and high selectivity.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add activated manganese dioxide (MnO₂) to the solution (typically 5-10 equivalents by weight).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of a filter aid (e.g., Celatom®) to remove the manganese dioxide solids.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethylbenzaldehyde, which can be further purified by distillation or column chromatography.

Metabolic Pathway Context

While specific metabolic pathways for this compound are not extensively documented, the metabolism of the parent compound, benzyl alcohol, in microorganisms like Pseudomonas putida provides a relevant model. This metabolism typically proceeds through oxidation to the corresponding aldehyde and carboxylic acid, followed by ring cleavage.

References

- 1. This compound | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. This compound | CAS#:6966-10-5 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 3,4-Dimethylbenzyl Alcohol (CAS No: 6966-10-5)

This technical guide provides an in-depth overview of this compound, a key organic intermediate. The document details its physicochemical properties, outlines a standard synthesis protocol, and describes its application in biocatalysis research. Furthermore, a hypothetical signaling pathway is presented to inspire future research into its potential pharmacological activities.

Physicochemical and Quantitative Data

This compound is a solid aromatic alcohol.[1] Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 6966-10-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₂O | [1][2][3][4][5][6][7] |

| Molecular Weight | 136.19 g/mol | [1][2][3][4][5][6][7] |

| Melting Point | 62-65 °C | [1][7] |

| Boiling Point | 218-221 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Flash Point | 101.7 ± 8.9 °C | [7] |

| Water Solubility | log₁₀(S in mol/L) = -2.57 | |

| Octanol/Water Partition Coefficient (LogP) | 1.96 | [7] |

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 3,4-Dimethylbenzoate

This protocol describes the reduction of the corresponding methyl ester to this compound using sodium borohydride and methanol. This method is adapted from established procedures for the reduction of aromatic esters.

Materials:

-

Methyl 3,4-dimethylbenzoate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

1.5 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 3,4-dimethylbenzoate (1 equivalent) and sodium borohydride (6 equivalents) with anhydrous tetrahydrofuran (THF) to form a suspension.

-

Heating: Begin stirring and gently heat the mixture to reflux (approximately 70°C) using a heating mantle or oil bath.

-

Methanol Addition: Slowly add anhydrous methanol (e.g., 10 mL for a ~4g scale reaction) dropwise over a period of 1 hour. Gas evolution will be observed.

-

Reaction Monitoring: Continue refluxing for 12 hours or until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing to the starting material.

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly neutralize the mixture to pH 7 with 1.5 M HCl. This step should be done in a well-ventilated fume hood as hydrogen gas will be evolved.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic extracts and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Biocatalytic Oxidation of this compound

This protocol is based on the methodology for studying the activity of xylene monooxygenase from Pseudomonas putida mt-2 expressed in a recombinant E. coli strain.[2][3][4][5] this compound is used as a substrate to investigate the multi-step oxidation capabilities of this enzyme.

Materials:

-

Recombinant E. coli JM101 cells expressing xylene monooxygenase (e.g., from plasmid pSPZ3).

-

50 mM Potassium phosphate buffer (pH 7.4).

-

Glucose solution (e.g., 1% w/v).

-

This compound stock solution in a suitable solvent.

-

Shaking incubator.

-

Centrifuge.

-

HPLC or GC-MS for analysis.

Procedure:

-

Cell Preparation: Grow the recombinant E. coli strain under appropriate conditions to induce the expression of xylene monooxygenase. Harvest the cells by centrifugation and wash them with potassium phosphate buffer.

-

Resting Cell Suspension: Resuspend the washed cells in 50 mM potassium phosphate buffer (pH 7.4) containing 1% (w/v) glucose to a specific cell density (e.g., 0.9 g/L cell dry weight). Glucose is added to ensure the regeneration of the NADH cofactor required for the monooxygenase reaction.

-

Reaction Initiation: Pre-incubate the resting cell suspension in a shaking incubator at a controlled temperature (e.g., 30°C). Initiate the biotransformation by adding this compound to a final concentration of, for example, 0.46 mM.

-

Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Sample Preparation: Immediately stop the enzymatic reaction in the aliquots, for instance, by adding acid to lower the pH to 2, followed by centrifugation to pellet the cells.

-

Analysis: Analyze the supernatant for the consumption of this compound and the formation of oxidation products (e.g., 3,4-dimethylbenzaldehyde and 3,4-dimethylbenzoic acid) using HPLC or GC-MS.

Caption: Experimental workflow for biocatalytic oxidation.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated in the literature, its structural similarity to other biologically active benzyl alcohol derivatives suggests that it could interact with key cellular signaling cascades. For instance, other substituted benzyl alcohols have been investigated for their effects on pathways like the PI3K/Akt pathway, which is crucial for regulating cell survival, proliferation, and apoptosis.[1][8][9][10][11]

The diagram below illustrates a simplified, hypothetical model where a compound like this compound could potentially inhibit the PI3K/Akt signaling pathway, a common target in drug discovery.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the effective utilization of this compound in research settings.

References

- 1. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 2. Characterization and application of xylene monooxygenase for multistep biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and Application of Xylene Monooxygenase for Multistep Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Xylene monooxygenase catalyzes the multistep oxygenation of toluene and pseudocumene to corresponding alcohols, aldehydes, and acids in Escherichia coli JM101. [sonar.ch]

- 6. CN1775780A - Method for preparing 3, 4-dimethyl benzal sorbic alcohol - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. genscript.com [genscript.com]

- 9. cusabio.com [cusabio.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathways for 3,4-dimethylbenzyl alcohol, a key intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. This document outlines common synthetic strategies, presenting quantitative data and detailed experimental protocols to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several well-established methods in organic chemistry. The most common and practical approaches involve the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The primary pathways explored in this guide are:

-

Reduction of 3,4-Dimethylbenzaldehyde: This is a highly efficient and straightforward method that utilizes common reducing agents to convert the aldehyde functional group to a primary alcohol.

-

Reduction of 3,4-Dimethylbenzoic Acid and its Esters: A more powerful reducing agent is required for this transformation, which converts the carboxylic acid or ester directly to the primary alcohol.

-

Catalytic Hydrogenation of 3,4-Dimethylbenzaldehyde: This method employs a metal catalyst and hydrogen gas for the reduction, offering a clean and scalable alternative to metal hydride reagents.

Data Presentation: A Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on factors such as starting material availability, desired yield and purity, scalability, and safety considerations. The following table summarizes the quantitative data associated with the key synthesis pathways for this compound.

| Synthesis Pathway | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Aldehyde Reduction | 3,4-Dimethylbenzaldehyde | Sodium borohydride (NaBH₄) | Ethanol | 12 hours | Room Temperature | High (General procedure) |

| Carboxylic Acid Reduction | 3,4-Dimethylbenzoic Acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Not specified | Not specified | High (General procedure) |

| Catalytic Hydrogenation | 3,4-Dimethylbenzaldehyde | Au/Al₂O₃, H₂ | Not specified | Not specified | 353 K | Up to 100% (for benzaldehyde)[1] |

Experimental Protocols

Pathway 1: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

This protocol outlines a general and reliable method for the reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

3,4-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (C₂H₅OH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dimethylbenzaldehyde (10.0 mmol) in ethanol (10.0 mL), add sodium borohydride (25.0 mmol) at room temperature.[1]

-

Stir the reaction mixture for 12 hours.[1]

-

After completion of the reaction (monitored by TLC), dilute the mixture with water (20.0 mL).[1]

-

Partition the mixture with ethyl acetate (20.0 mL).[1]

-

Separate the aqueous layer and extract with ethyl acetate (3 x 15.0 mL).[1]

-

Combine the organic layers and wash with brine (20.0 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purify the residue by silica gel column chromatography to obtain this compound.[1]

Mandatory Visualization: Synthesis Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Caption: Primary synthesis pathways to this compound.

Experimental Workflow: Aldehyde Reduction

The following diagram outlines the typical laboratory workflow for the synthesis of this compound via the reduction of 3,4-dimethylbenzaldehyde.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethylbenzyl alcohol (CAS No: 6966-10-5).[1][2][3][4][5] It is an aromatic alcohol characterized by a benzyl alcohol structure with methyl groups at the 3 and 4 positions of the benzene ring.[6] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical characteristics, relevant experimental methodologies for their determination, and logical workflows for its characterization. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. These properties have been compiled from various sources and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2][3][6][4][5] |

| Molecular Weight | 136.19 g/mol | [1][2][4][5] |

| Appearance | White to pale brown or light yellow crystals/powder.[4] | [3][4] |

| Melting Point | 54.0-65.0 °C | [1][2][3] |

| Boiling Point | 218-221 °C at 760 mmHg | [1][2][4] |

| Density | 1.0 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 101.7 ± 8.9 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | |

| Refractive Index | 1.536 | [4] |

| Polar Surface Area (PSA) | 20.23 Ų | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.796 - 2.049 (estimated) | [7][8] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Data Reference |

| ¹H NMR | Data available from suppliers like Sigma-Aldrich.[6] |

| ¹³C NMR | Data available. |

| Mass Spectrometry (GC-MS) | NIST Number: 237869; Molecular Ion Peak (m/z): 136.[6] |

| Infrared (IR) Spectroscopy | FTIR spectra available (e.g., KBr pellet technique). |

| Raman Spectroscopy | FT-Raman spectra available.[6] |

Experimental Protocols & Methodologies

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures.

3.1. Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

-

Apparatus: A melting point apparatus, such as a Vernier Melt Station or a traditional oil bath with a thermometer, is used.[9]

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. A narrow range typically indicates a high degree of purity.

-

3.2. Boiling Point Determination via Simple Distillation

Simple distillation can be used to both purify this compound and determine its boiling point.[9]

-

Apparatus: A simple distillation setup is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]

-

Procedure:

-

The this compound sample is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[9]

-

The flask is heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The constant temperature at which the liquid-vapor equilibrium is maintained and the liquid condenses into the receiving flask is recorded as the boiling point.[9]

-

3.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectrum provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). This technique provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[10]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum reveals the presence of functional groups, such as the characteristic O-H stretch of the alcohol group.[6]

Visualizations

4.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

4.2. Interrelation of Physical Properties

This diagram shows the logical relationship between the molecular structure of this compound and its macroscopic physical properties.

Caption: Structure-Property Relationships.

Summary

This technical guide has detailed the essential physical properties of this compound, providing a valuable resource for scientists and researchers. The tabulated data offers quick access to key quantitative metrics, while the outlined experimental protocols provide a basis for the verification and determination of these properties in a laboratory setting. The provided diagrams illustrate the logical flow of compound characterization and the fundamental relationships between molecular structure and physical behavior, aiding in a deeper understanding of this compound for its application in research and development.

References

- 1. This compound | CAS#:6966-10-5 | Chemsrc [chemsrc.com]

- 2. This compound 99 6966-10-5 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. 3,4-dimethyl benzyl alcohol, 6966-10-5 [thegoodscentscompany.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound [webbook.nist.gov]

A Technical Guide to the Solubility of 3,4-Dimethylbenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylbenzyl alcohol in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and presents detailed experimental protocols for determining thermodynamic solubility. These methodologies provide a framework for researchers to generate precise quantitative data in a laboratory setting.

Introduction to this compound

This compound (CAS No: 6966-10-5) is an aromatic alcohol with a molecular formula of C₉H₁₂O.[1][2] It is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group.[3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, fragrance formulation, and as an intermediate in the development of pharmaceutical compounds. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation stability.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source(s) |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

| General Organic Solvents | Soluble | [4] |

Note: The term "soluble" indicates that the solute and solvent form a homogeneous solution to a visually observable extent. For precise applications, quantitative determination is recommended.

Experimental Protocols for Solubility Determination

The following protocols describe the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using UV-Vis spectrophotometry, a suitable technique for aromatic compounds like this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium solubility of a compound.[5]

3.1.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that the solution reaches saturation.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[6] It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any particulate matter from being transferred, it is recommended to pass the supernatant through a syringe filter.[7]

-

Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common method for determining the concentration of solutes that absorb ultraviolet or visible light.

3.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution of this compound (from the shake-flask experiment)

-

Pure solvent (for blank)

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV wavelength range (typically 200-400 nm for aromatic compounds) to identify the wavelength of maximum absorbance (λmax).[8]

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Take the diluted aliquot of the saturated solution obtained from the shake-flask method.

-

Measure its absorbance at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound and provided detailed, standardized protocols for its quantitative determination. For drug development and other precise applications, the experimental determination of solubility using the shake-flask method is strongly recommended to obtain accurate and reliable data. The provided workflow and methodologies offer a robust foundation for researchers to establish the solubility profile of this compound in various organic solvent systems.

References

- 1. This compound | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-ジメチルベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,4-Dimethylbenzyl alcohol (CAS No. 6966-10-5), a key aromatic primary alcohol. The document outlines its physical characteristics, presents detailed experimental protocols for the determination of its melting and boiling points, and includes a logical workflow for these analytical procedures. This guide is intended to be a valuable resource for professionals in research, scientific analysis, and drug development.

Quantitative Data on Physical Properties

The melting and boiling points of this compound have been reported across various scientific literature and chemical supplier databases. A summary of these values is presented below for easy comparison. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value Range (°C) | Pressure (for Boiling Point) |

| Melting Point | 54.0 - 65 °C | Not Applicable |

| Boiling Point | 218 - 221 °C | 760 mmHg |

Note: The reported melting point range of 62-65 °C is frequently cited.[1][2] Other sources report ranges such as 54.0-64.0 °C[3] and 61-62 °C.[4] The boiling point is consistently reported in the range of 218-221 °C at atmospheric pressure.[1][2][4]

Experimental Protocols

The following are detailed methodologies for determining the melting and boiling points of solid organic compounds like this compound. These are generalized standard procedures and can be adapted for this specific compound.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[5] This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube with heating oil[6]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[2] The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is inserted into the sample holder of the apparatus.[7]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.

-

-

Determination:

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[2][3] This range is reported as the melting point.

2.2. Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid or a melted solid, the Thiele tube method provides an accurate determination of the boiling point.[1] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

-

Thiele tube with heating oil[10]

-

Small test tube (e.g., 6 x 50 mm)[4]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube to a depth of about 1.5-2.0 cm.[4] A capillary tube is placed inside the test tube with its sealed end pointing upwards.[9]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band so that the sample is level with the thermometer bulb. This assembly is then clamped and lowered into a Thiele tube filled with heating oil.[10]

-

Determination: The side arm of the Thiele tube is heated gently.[4] Initially, air trapped in the capillary tube will bubble out. As the temperature rises, the sample's vapor will replace the air. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][11]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[1][9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Determining Melting and Boiling Points.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. jk-sci.com [jk-sci.com]

- 4. chymist.com [chymist.com]

- 5. westlab.com [westlab.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3,4-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information regarding the mechanism of action of 3,4-Dimethylbenzyl alcohol. Extensive literature searches have revealed limited specific data on its precise biological interactions and signaling pathways. Therefore, this document highlights preliminary findings and identifies areas requiring further investigation.

Introduction

This compound is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃CH₂OH. While it has applications as a fragrance ingredient and a chemical intermediate, its biological mechanism of action is not well-documented in publicly available scientific literature. Preliminary information suggests potential interactions with neurotransmitter systems and other biological targets, but these require substantial further investigation to be confirmed. This guide aims to consolidate the existing, albeit limited, information and provide a framework for future research.

Putative Mechanisms of Action

Initial research suggests a few potential, yet unverified, mechanisms of action for this compound. It is crucial to note that these are based on preliminary findings and lack in-depth experimental validation.

Inhibition of Serotonin and Nitrous Oxide Reuptake

There are suggestions that this compound may act as an inhibitor of serotonin and nitrous oxide reuptake. However, the specific mechanism of this inhibition remains to be elucidated.[1] Further research is necessary to confirm these inhibitory properties and to determine the potency and selectivity of this compound for the respective transporters and synthases.

Interaction with Acetaminophen Binding Sites

Some sources indicate that this compound may have a high affinity for the ethylene binding site of acetaminophen.[1] This suggests a potential for drug-drug interactions, which could alter the efficacy or metabolism of acetaminophen. The toxicological and pharmacological implications of this potential interaction are currently unknown and warrant further investigation.

Quantitative Data

A thorough search of scientific databases and literature has not yielded specific quantitative data regarding the biological activity of this compound. To fulfill the request for data presentation, the following table has been structured to highlight the key parameters that require experimental determination.

Table 1: Quantitative Bioactivity Data for this compound (Data Not Available)

| Target | Assay Type | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | Radioligand Binding Assay | Kᵢ | Not Available | |

| Serotonin Reuptake Assay | IC₅₀ | Not Available | ||

| Nitric Oxide Synthase (NOS) | Enzyme Inhibition Assay | IC₅₀ | Not Available | |

| Acetaminophen Binding Site | Competitive Binding Assay | Kᵢ / Kₐ | Not Available |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available. However, based on the putative mechanisms, the following standard experimental workflows could be adapted.

Serotonin Transporter (SERT) Inhibition Assay

A standard method to assess the inhibition of serotonin reuptake involves using synaptosomes or cells expressing the human serotonin transporter (hSERT).

Experimental Workflow: SERT Inhibition Assay

Caption: Workflow for determining SERT inhibition.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity against nitric oxide synthase can be determined by measuring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide.

Experimental Workflow: NOS Inhibition Assay

Caption: Workflow for assessing NOS inhibition.

Signaling Pathways

Due to the lack of specific studies on this compound, no signaling pathways have been definitively associated with its mechanism of action. Based on the activities of structurally related benzyl alcohol derivatives, which have been shown to potentially interact with pathways like PI3K/Akt, a hypothetical signaling pathway is presented for illustrative purposes.[2] It must be emphasized that this is a speculative representation and requires experimental validation for this compound.

Hypothesized Signaling Pathway Interaction

Caption: A hypothetical signaling pathway potentially affected.

Conclusion and Future Directions

The current body of scientific literature provides very limited insight into the specific mechanism of action of this compound. The suggestions of its role as a serotonin and nitrous oxide reuptake inhibitor and its interaction with acetaminophen binding sites are preliminary and require rigorous experimental validation.

For a comprehensive understanding, future research should focus on:

-

In vitro pharmacological profiling: Conducting a broad range of binding and functional assays against a panel of receptors, transporters, enzymes, and ion channels to identify primary molecular targets.

-

Quantitative analysis: Determining key pharmacological parameters such as IC₅₀, EC₅₀, Kᵢ, and Kₐ for any identified targets.

-

Cell-based functional assays: Investigating the effects of this compound on cellular processes such as signal transduction, gene expression, and cytotoxicity in relevant cell models.

-

Structural biology studies: Elucidating the binding mode of this compound to its molecular target(s) through techniques like X-ray crystallography or cryo-electron microscopy.

A systematic approach employing these methodologies is essential to build a robust, data-driven understanding of the mechanism of action of this compound. Without such studies, its potential therapeutic applications or toxicological risks remain largely unknown.

References

3,4-Dimethylbenzyl Alcohol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylbenzyl alcohol is a benzenoid compound that has been identified as a plant metabolite, notably in Prunus avium (sweet cherry)[1]. As a member of the aromatic alcohol class, it is presumed to play a role in plant physiology, potentially contributing to defense mechanisms and pollinator attraction, characteristic functions of volatile benzenoids. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant biology. It covers its likely biosynthetic origins, potential biological activities, and detailed experimental protocols for its extraction and analysis. Due to the limited specific research on this particular compound, this guide synthesizes information from related benzenoid and phenylpropanoid pathways to provide a robust framework for future investigation.

Introduction

Benzenoids are a class of plant-produced volatile organic compounds characterized by a benzene ring with a one-carbon side chain (C6-C1)[2]. These molecules are crucial for plant interactions with their environment, serving as attractants for pollinators and as defense compounds against herbivores and pathogens[2][3]. This compound, a methyl-substituted benzyl alcohol, falls within this important class of plant secondary metabolites. Its presence has been documented in Prunus avium, suggesting a specific role within this species[1]. This guide will delve into the technical aspects of its biochemistry and analysis to support further research into its functions and potential applications.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in any plant species. However, based on the well-established pathways for benzenoid biosynthesis, a probable route can be outlined.

Formation of the Benzenoid Backbone

The biosynthesis of the core C6-C1 benzenoid structure originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine[2]. The subsequent steps involve the shortening of the propyl side chain of phenylalanine-derived cinnamic acid. This can occur through two primary routes: a CoA-dependent β-oxidative pathway within the peroxisomes and a CoA-independent non-β-oxidative pathway in the cytosol[2][4][5]. Both pathways converge on the formation of key intermediates like benzaldehyde, which can then be reduced to benzyl alcohol[4].

Hypothetical Methylation Steps

The final step in the biosynthesis of this compound would involve the methylation of a dihydroxybenzyl alcohol precursor or a related intermediate. This reaction is likely catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[6][7]. Plant OMTs are a large family of enzymes known to methylate the hydroxyl groups of various secondary metabolites, including phenylpropanoids and flavonoids[7]. The substrate specificity of these enzymes determines the final methylation pattern of the aromatic ring[6]. While the specific OMTs responsible for the 3,4-dimethylation of a benzyl alcohol precursor have not yet been identified, this represents the most plausible mechanism.

Biological Activity and Signaling

The specific biological activities of this compound in plants have not been directly investigated. However, the known functions of related benzenoids provide a strong basis for hypothesizing its roles.

Plant Defense

Volatile benzenoids are key components of plant defense against herbivores and pathogens[2][3]. They can act as repellents or toxins to insects and inhibit the growth of microbial pathogens. For instance, benzaldehyde emitted from poplar has been shown to deter gypsy moth caterpillars[5]. It is plausible that this compound contributes to the defensive chemical arsenal of Prunus avium.

Pollinator Attraction

The floral scent, which is often rich in benzenoids, plays a critical role in attracting pollinators to ensure successful reproduction[3]. Different combinations and concentrations of volatile compounds create unique scent profiles that attract specific pollinators. This compound, as a volatile organic compound, may be a component of the floral scent of Prunus avium, contributing to its attractiveness to pollinators.

Signaling Pathways

The perception of volatile benzenoids by plants can trigger a cascade of defense responses. This can include an influx of calcium ions, activation of mitogen-activated protein kinase (MAPK) pathways, and the expression of defense-related genes regulated by transcription factors such as WRKYs.

Quantitative Data

To date, there is a lack of quantitative data on the concentration of this compound in any plant tissues. However, studies on the volatile composition of Prunus avium have identified related benzenoid compounds.

| Compound | Plant Part | Method | Relative Abundance (%) | Reference |

| Benzaldehyde | Flowers, Leaves, Stems | HS-SPME/GC-MS | Major Component | [8][9] |

| 4-Methyl-benzaldehyde | Flowers, Leaves, Stems | HS-SPME/GC-MS | Major Component | [8][9] |

| Benzyl alcohol | Flowers | HS-SPME/GC-MS | Present | [10] |

| This compound | Flowers, Leaves, Stems | - | Data not available | - |

Table 1: Benzenoid compounds identified in Prunus avium and the current status of quantitative data for this compound.

Experimental Protocols

The following is a detailed protocol for the extraction and analysis of volatile benzenoids, including this compound, from plant tissues. This protocol is based on established methodologies for the analysis of plant volatiles.

Extraction of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile compounds from a plant matrix for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh plant tissue (e.g., flowers, leaves)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Analytical balance

-

Sodium chloride (NaCl)

Procedure:

-

Weigh approximately 1-2 g of fresh plant material and place it into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to the vial to increase the release of volatile compounds.

-

Immediately seal the vial with the screw cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for 30 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum and extending the fiber.

-

Allow the volatile compounds to adsorb onto the fiber for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the extracted volatile compounds.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

-

Helium as carrier gas

GC Conditions (example):

-

Injector Temperature: 250 °C (splitless mode)

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/minute to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas Flow: 1.0 mL/minute (constant flow)

MS Conditions (example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-450

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Confirm identifications by comparing retention indices with published values.

-

Quantify compounds by integrating the peak areas and comparing them to the peak area of an internal or external standard.

Conclusion and Future Directions

This compound is an intriguing but understudied plant metabolite. While its presence in Prunus avium is established, a significant amount of research is required to fully understand its role in plant biology. Future research should focus on:

-

Elucidating the specific biosynthetic pathway: Identifying the O-methyltransferases responsible for the 3,4-dimethylation pattern is a key next step.

-

Quantitative analysis: Developing and applying analytical methods to quantify the concentration of this compound in different plant tissues and under various environmental conditions will provide insights into its regulation and function.

-

Functional characterization: Investigating the direct effects of this compound on herbivores, pathogens, and pollinators will clarify its ecological roles.

-

Signaling studies: Exploring whether this compound acts as a specific signaling molecule in plant defense or other physiological processes.

A deeper understanding of this compound and other plant benzenoids holds potential for applications in agriculture, such as the development of natural pesticides or pollinator attractants, and in the pharmaceutical industry for the discovery of new bioactive compounds.

References

- 1. This compound | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Potential Biological Activities of 3,4-Dimethylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylbenzyl alcohol, a substituted aromatic alcohol, is primarily recognized for its applications in the fragrance and flavor industries, and as a chemical intermediate.[1] However, its potential biological activities remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of the bioactivity of this compound. Direct quantitative data on its biological effects are scarce; therefore, this document also presents data from structurally related benzyl alcohol derivatives to provide a comparative context and suggest potential avenues for future research. Detailed experimental protocols for evaluating key biological activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to aid in the design of future studies.

Introduction

This compound (CAS No: 6966-10-5) is a methylbenzyl alcohol characterized by a benzyl alcohol structure with methyl groups substituted at the 3 and 4 positions of the benzene ring.[2] While its physical and chemical properties are well-documented, its pharmacological profile is not well established. Preliminary suggestions in the literature point towards potential neuroactive properties, specifically as an inhibitor of serotonin and nitric oxide reuptake, though these hypotheses require empirical validation.[1] Furthermore, its use in a study determining the toxicities of pseudocumene and its metabolites in E. coli suggests a potential for interaction with microbial systems.[3]

This guide aims to provide a comprehensive overview of the known and potential biological activities of this compound to serve as a foundational resource for researchers and professionals in drug discovery and development.

Known and Hypothesized Biological Activities

Antimicrobial and Toxicological Profile

The only specific biological application found in the literature for this compound was its use in determining the toxicities of pseudocumene and its metabolites for the bacterium Escherichia coli JM101.[3] Unfortunately, the quantitative results of this study, such as Minimum Inhibitory Concentration (MIC) or IC50 values, are not publicly available. The toxicological properties of this compound have not been fully investigated, and it is noted to be a potential irritant to the eyes and skin.[4]

Potential Neuroactivity

There is speculation that this compound may act as an inhibitor of serotonin and nitrous oxide, which are critical neurotransmitters.[1] However, the mechanism of this potential inhibition is not understood and awaits experimental confirmation.[1]

Biological Activities of Structurally Related Benzyl Alcohol Derivatives

Due to the limited direct data on this compound, the biological activities of structurally similar compounds can provide insights into its potential pharmacological profile. The following tables summarize the cytotoxic and enzyme-inhibiting activities of various benzyl alcohol derivatives.

Table 1: Cytotoxicity of Benzyl Alcohol Derivatives

| Compound/Extract | Cell Line | Assay | Endpoint | Result (IC₅₀) |

| o-Vanillin | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 72 hours | 35.40 ± 4.2 µM |

| o-Vanillin | PC-3 (Prostate Cancer) | Sulforhodamine B | 72 hours | 47.10 ± 3.8 µM |

| o-Vanillin | DU-145 (Prostate Cancer) | Sulforhodamine B | 72 hours | 72.50 ± 5.4 µM |

| o-Vanillin | HT-29 (Colon Cancer) | Sulforhodamine B | 72 hours | 85.10 ± 6.5 µM |

Data for o-Vanillin is presented to illustrate the cytotoxic potential of substituted benzyl alcohol derivatives against various cancer cell lines.[5]

Table 2: Enzyme Inhibition by Related Compounds

| Compound | Enzyme | Substrate | Assay Type | Result (% Inhibition) |

| Ketoprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 94% |

| Ibuprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 67% |

These data for trimethoxybenzyl alcohol derivatives suggest that benzyl alcohol moieties can be part of molecules with significant enzyme inhibitory activity.[5]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the evaluation of the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cultured cell lines.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.[5]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against compound concentration.[5]

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.[5]

-

Inoculation: Add a standardized bacterial inoculum to each well.[5]

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[5]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathways and Experimental Workflows

Based on the activities of structurally related compounds, the following diagrams illustrate a potential signaling pathway that could be investigated and a general workflow for assessing cytotoxicity.

Caption: A generalized workflow for determining the cytotoxicity of this compound.

References

Toxicological Profile of 3,4-Dimethylbenzyl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,4-Dimethylbenzyl alcohol have not been fully investigated. This document summarizes the currently available data and identifies significant knowledge gaps. All information herein should be treated with caution, and appropriate safety measures should be implemented when handling this compound.

Introduction

This compound (CAS No. 6966-10-5) is an aromatic alcohol.[1] While it is used in some chemical synthesis applications, a comprehensive toxicological profile is not available in the public domain.[2] This guide provides a summary of the existing hazard information and highlights the absence of detailed quantitative data, experimental protocols, and mechanistic studies.

Hazard Identification and Classification